molecular formula C16H15BrClN3O3 B5971646 Ethyl 5-chloro-3-[(pyrazin-2-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide

Ethyl 5-chloro-3-[(pyrazin-2-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide

Cat. No.: B5971646
M. Wt: 412.7 g/mol
InChI Key: LPMWYJRTZMAUJE-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-[(pyrazin-2-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a pyrazine moiety, and a carboxylate ester group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-3-[(pyrazin-2-ylamino)methyl]-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyrazine Moiety: This step involves nucleophilic substitution reactions where the pyrazine ring is introduced.

    Esterification: The carboxylate group is esterified using ethanol in the presence of acid catalysts.

    Formation of the Hydrobromide Salt: The final compound is treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-3-[(pyrazin-2-ylamino)methyl]-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the chlorine and pyrazine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) for nucleophilic substitution; sulfuric acid (H₂SO₄) for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like alkyl, aryl, or halides.

Scientific Research Applications

Ethyl 5-chloro-3-[(pyrazin-2-ylamino)methyl]-1-benzofuran-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-3-[(pyrazin-2-ylamino)methyl]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, while the pyrazine moiety may interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-3-[(pyridin-2-ylamino)methyl]-1-benzofuran-2-carboxylate
  • Ethyl 5-chloro-3-[(quinolin-2-ylamino)methyl]-1-benzofuran-2-carboxylate

Uniqueness

Ethyl 5-chloro-3-[(pyrazin-2-ylamino)methyl]-1-benzofuran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazine ring, in particular, differentiates it from other similar compounds and may contribute to its unique pharmacological profile.

Properties

IUPAC Name

ethyl 5-chloro-3-[(pyrazin-2-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3.BrH/c1-2-22-16(21)15-12(8-20-14-9-18-5-6-19-14)11-7-10(17)3-4-13(11)23-15;/h3-7,9H,2,8H2,1H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMWYJRTZMAUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)CNC3=NC=CN=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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